Nigracin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Biological Activities

Studies have shown that poliothyrsoside exhibits various biological activities, including:

- Antioxidant effects: Research suggests that poliothyrsoside may act as an antioxidant by scavenging free radicals in the body. Free radicals are unstable molecules that can damage cells and contribute to various health conditions. []

- Anti-inflammatory effects: Some studies indicate that poliothyrsoside may possess anti-inflammatory properties. Inflammation is a natural immune response, but chronic inflammation can be harmful. []

- Other potential effects: In vitro and animal studies have explored other potential effects of poliothyrsoside, such as anticancer, neuroprotective, and liver-protective properties. However, more research is needed to confirm these effects and understand the mechanisms of action. [, ]

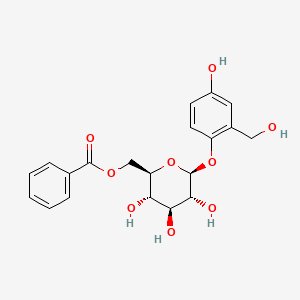

Nigracin is a natural phenolic compound classified as a phenolic glycoside, primarily isolated from the herbs of Gynocardia odorata and Drypetes klainei. Its chemical formula is , and it has a molecular weight of 394.39 g/mol. The compound has garnered interest due to its potential therapeutic properties, particularly in wound healing and anti-inflammatory activities .

- Oxidation: Nigracin can be oxidized to form reactive quinones, which may participate in further biological activities.

- Hydrolysis: The glycosidic bond in nigracin can be hydrolyzed under acidic or enzymatic conditions, releasing aglycone and sugar moieties.

- Esterification: Nigracin can react with carboxylic acids to form esters, potentially modifying its solubility and bioactivity.

These reactions highlight its versatility and potential for modification in pharmaceutical applications.

Research indicates that nigracin exhibits several biological activities:

- Wound Healing: Nigracin has been shown to enhance the wound healing process by promoting cell migration and proliferation .

- Antioxidant Properties: The compound demonstrates significant antioxidant activity, which can protect cells from oxidative stress.

- Anti-inflammatory Effects: Nigracin may reduce inflammation, contributing to its wound healing properties .

Nigracin can be synthesized through various methods:

- Natural Extraction: The primary method involves extracting nigracin from plant sources using solvents like methanol or ethanol. This process often includes steps such as sonication and centrifugation to isolate the compound effectively .

- Synthetic Approaches: Although less common, synthetic routes may involve the construction of the phenolic glycoside backbone through chemical synthesis techniques, potentially using starting materials that mimic the natural precursors found in plants.

- Biotechnological Methods: Enzymatic synthesis using glycosyltransferases could provide a more environmentally friendly approach to producing nigracin.

Nigracin's applications are diverse, primarily in the fields of:

- Pharmaceuticals: Due to its wound healing and anti-inflammatory properties, nigracin is being explored for topical formulations and other therapeutic uses.

- Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative damage.

- Food Industry: As a natural antioxidant, nigracin could be used to enhance the shelf life of food products.

Nigracin shares structural and functional similarities with several other phenolic compounds. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Quercetin | Antioxidant, anti-inflammatory | More widely studied; lacks glycosidic structure | |

| Rutin | Antioxidant, vascular health benefits | Contains a rhamnose sugar moiety | |

| Curcumin | Anti-inflammatory, anticancer | Non-glycoside; more potent anti-inflammatory | |

| Resveratrol | Cardioprotective, antioxidant | Primarily found in grapes; different bioactivity |

Nigracin's unique glycosidic structure contributes to its specific biological activities, particularly in wound healing, setting it apart from these similar compounds.

Solvent selection represents the cornerstone of successful nigracin extraction from plant matrices. The optimization of extraction parameters requires a systematic approach that considers both the physicochemical properties of nigracin and the complex plant matrix from which it must be isolated [1] [2].

Solvent Polarity Considerations

Nigracin, characterized as a phenolic glycoside with molecular formula C₂₀H₂₂O₉, exhibits moderate polarity due to its sugar moiety and hydroxyl functionalities [1] [3]. The optimal extraction strategy employs a sequential approach beginning with defatted methanol extraction, which effectively solubilizes phenolic compounds while minimizing co-extraction of lipophilic interferences [2] [4]. This initial extraction step utilizes methanol at room temperature to prevent thermal degradation of the thermolabile glycosidic linkage.

The solvent optimization process follows established polarity principles, where polar solvents such as methanol, ethanol, and their aqueous mixtures demonstrate superior extraction efficiency for phenolic glycosides [5] [6]. For nigracin specifically, methanol provides the optimal balance between extraction efficiency and selectivity, as demonstrated by the successful isolation from Drypetes klainei stem bark [2] [7].

Multi-Stage Extraction Protocol

The optimized extraction methodology employs a multi-stage approach that maximizes yield while maintaining compound integrity. The protocol begins with sample preparation involving drying and grinding of plant material to increase surface area and facilitate solvent penetration [8] [9]. Subsequently, defatted methanol extraction removes lipophilic components that could interfere with subsequent purification steps.

Temperature control emerges as a critical parameter, with room temperature extraction preventing thermal degradation while maintaining reasonable extraction kinetics [9] [10]. Extended extraction times, typically involving multiple extraction cycles, ensure complete recovery of target compounds without subjecting them to harsh conditions that could promote hydrolysis or oxidation [11] [8].

Extraction Efficiency Enhancement

Modern extraction techniques offer significant advantages over traditional methods in terms of efficiency and selectivity. Ultrasound-assisted extraction enhances mass transfer by disrupting cell walls through cavitation effects, thereby improving extraction yields while reducing processing time [12] [13]. Similarly, microwave-assisted extraction accelerates the process through selective heating of polar molecules, leading to rapid cell disruption and enhanced compound release [9] [10].

The integration of these advanced techniques with traditional solvent extraction creates hybrid approaches that optimize both yield and quality. For nigracin extraction, sonication during the dissolution phase improves solubility and ensures homogeneous sample preparation for subsequent chromatographic steps [2] [7].

Advanced Chromatographic Separation Protocols

High-performance liquid chromatography serves as the primary tool for nigracin purification, offering precise control over separation parameters and enabling isolation of compounds at milligram scales [14] [15]. The development of optimal chromatographic conditions requires careful consideration of stationary phase selection, mobile phase composition, and gradient optimization.

Stationary Phase Selection

Reversed-phase chromatography using C₁₈ stationary phases provides optimal retention and selectivity for nigracin separation [2] [16]. The LiChrospher 100 RP-18 column (250×4 mm, 5 μm particle size) demonstrates excellent performance for analytical separations, while the Atlantis Prep T3 column (10×150 mm, 5 μm) enables efficient semi-preparative isolation [2] [7].

The selection of reversed-phase columns capitalizes on the amphiphilic nature of nigracin, where the phenolic aglycon interacts with the hydrophobic stationary phase while the glucose moiety maintains aqueous solubility [16] [17]. This dual interaction mode provides excellent selectivity against structurally related compounds and matrix components.

Mobile Phase Optimization

The mobile phase composition critically influences separation efficiency and peak shape. Optimized conditions employ water-organic solvent gradients with trifluoroacetic acid (0.04%) as an additive to improve peak symmetry and enhance chromatographic resolution [2] [18]. For analytical separations, water-methanol gradients provide excellent resolution, while water-acetonitrile systems offer superior performance for preparative applications [2] [16].

Gradient optimization follows systematic protocols where organic content increases stepwise from 5% to 100% over defined time intervals [2] [19]. The specific gradient profile (5% to 30% B in 12 minutes, 30% to 41% B in 25 minutes, 41% to 60% B in 40 minutes, 60% to 100% B in 10 minutes) provides baseline resolution of nigracin from co-extracted compounds [2] [7].

Flow Rate and Detection Parameters

Flow rate optimization balances separation efficiency with analysis time and solvent consumption. Analytical separations employ 0.7 mL/min flow rates, providing optimal resolution within reasonable analysis times [2] [16]. Semi-preparative applications utilize 3 mL/min to maintain acceptable back-pressure while enabling processing of larger sample quantities [2] [14].

Detection at 225 nm wavelength maximizes sensitivity for nigracin while providing universal detection for phenolic compounds [2] [18]. This wavelength corresponds to the UV absorption maximum of the benzoyl chromophore present in nigracin's structure [1] [20].

Column Switching and Heart-Cutting Techniques

Advanced separation strategies employ column switching techniques to enhance resolution and enable online purification [21] [22]. These approaches permit isolation of specific chromatographic regions containing the target compound while eliminating matrix interferences through automated valve switching.

The implementation of heart-cutting protocols allows selective transfer of nigracin-containing fractions between analytical and preparative systems [15] [23]. This approach minimizes sample handling while maintaining chromatographic integrity throughout the purification process.

Bioassay-Guided Fractionation Approaches

Bioassay-guided fractionation represents the gold standard for natural product isolation when biological activity drives the discovery process [7] [24]. This approach ensures that purification efforts focus on biologically active compounds while eliminating inactive components that would otherwise complicate isolation procedures.

Bioassay Development and Validation

The development of reliable bioassays forms the foundation of successful bioassay-guided fractionation. For nigracin isolation, cell-based wound healing assays using murine fibroblast cultures provide quantitative assessment of biological activity [2] [7]. The scratch wound assay methodology enables measurement of cell migration and proliferation, key indicators of wound healing activity.

Assay validation requires establishment of dose-response relationships, determination of optimal incubation times, and assessment of assay reproducibility [25] [26]. The nigracin bioassay demonstrates linear dose-response characteristics over the concentration range of 0.015 to 12 μg/mL, with significant activity observed at concentrations as low as 0.015 μg/mL [2] [7].

Fractionation Strategy and Decision Trees

The bioassay-guided approach employs systematic fractionation where each step is guided by biological activity results [7] [24]. Initial flash chromatography of the defatted methanol extract yields three primary fractions (Fr1, Fr2, Fr3), with biological testing identifying Fr2 as the most active fraction [2] [7].

Decision trees guide subsequent fractionation steps based on activity profiles and yield considerations [27] [28]. The identification of Fr2 as the active fraction led to its further subdivision into five sub-fractions (Fr2subA through Fr2subE), with biological testing revealing Fr2subE as containing the primary bioactive component [2] [7].

Activity Correlation and Purity Assessment

Successful bioassay-guided fractionation requires correlation between chromatographic purity and biological activity [24] [28]. HPLC analysis of Fr2subE revealed a single dominant peak at 46 minutes retention time, corresponding with maximum biological activity in wound healing assays [2] [7]. This correlation provides strong evidence for the presence of a single bioactive compound.

The integration of chromatographic and biological data enables calculation of specific activity values, which increase throughout the purification process [29] [24]. For nigracin, specific activity reaches maximum levels in the final purified fraction, confirming successful isolation of the active principle [2] [7].

Fraction Pooling and Optimization

Strategic fraction pooling based on activity profiles maximizes yield while maintaining biological potency [27] [28]. Adjacent fractions with similar activity levels can be combined to improve overall yield, while inactive fractions are eliminated from further processing.

The optimization process considers both biological activity and practical factors such as sample quantity and purity requirements [24] [30]. For pharmaceutical applications, fractions must meet minimum purity standards while retaining sufficient biological activity for meaningful testing [29] [26].

Quality Control Parameters for Standardization

Comprehensive quality control protocols ensure reproducible isolation of nigracin with consistent purity and biological activity [29] [26]. These parameters encompass both chemical and biological specifications that must be met for each batch of isolated compound.

Purity Assessment Protocols

High-performance liquid chromatography serves as the primary method for purity assessment, with acceptance criteria requiring greater than 95% purity by peak area [2] [25]. The chromatographic method must demonstrate adequate resolution between nigracin and potential impurities, with system suitability requirements including retention time reproducibility within ±0.1 minutes [31] [32].

Peak purity assessment employs photodiode array detection to verify spectral homogeneity across the entire chromatographic peak [18] [31]. This approach detects co-eluting impurities that might not be visible in single-wavelength chromatograms, ensuring true compound purity rather than apparent chromatographic purity.

Identity Confirmation Methods

Structural identity confirmation relies on nuclear magnetic resonance spectroscopy as the definitive identification method [2] [33]. Proton and carbon-13 NMR spectra must match literature reference data with complete assignment of all observable signals [1] [34]. The acceptance criteria require 100% structural correlation with published spectral data for authentic nigracin [2] [7].

Mass spectrometry provides complementary identity confirmation through molecular weight determination and fragmentation pattern analysis [2] [35]. The molecular ion peak at m/z 429.4 [M+Na]⁺ must be present with appropriate isotope pattern matching the molecular formula C₂₀H₂₂O₉ [1] [2].

Quantitative Analysis Standards

Quantitative analysis employs semi-quantitative HPLC methods with external standard calibration [31] [32]. The method must demonstrate linearity over the working concentration range with correlation coefficients exceeding 0.999 [25] [31]. Precision requirements include relative standard deviation values less than 2% for replicate analyses [32] [36].

Content determination in plant material requires establishment of reference standards and validation of extraction efficiency [29] [37]. For Drypetes klainei stem bark, nigracin content averages 0.022% (w/w), providing a quantitative benchmark for extract standardization [2] [7].

Bioactivity Validation Criteria

Biological activity validation employs standardized cell-based assays with defined acceptance criteria [2] [25]. The wound healing assay must demonstrate dose-dependent activity over the concentration range of 0.015 to 12 μg/mL, with statistically significant enhancement compared to untreated controls [2] [7].

Assay validation parameters include precision, accuracy, and linearity assessment according to pharmaceutical guidelines [26] [31]. The method must demonstrate reproducible results across multiple operators and time points, with acceptance criteria for variability not exceeding 20% relative standard deviation [25] [32].

Stability and Storage Requirements

Stability testing protocols establish appropriate storage conditions and expiration dating for isolated nigracin [29] [31]. Accelerated stability studies under defined temperature and humidity conditions provide data for shelf-life determination [26] [38]. The compound must maintain minimum 90% potency throughout the proposed storage period under recommended conditions [31].

Storage condition optimization considers factors such as temperature, light exposure, and atmospheric composition [29] [39]. Typical requirements include storage at -20°C in sealed containers protected from light, with periodic testing to verify continued stability [40] [31].

Documentation and Traceability

Complete documentation protocols ensure traceability from plant material collection through final product characterization [29] [41]. Chain of custody documentation includes botanical identification, collection location and date, extraction batch records, and analytical certificates [42].

Quality control documentation must meet regulatory standards for pharmaceutical applications, including material transfer agreements, analytical method validation reports, and certificate of analysis for each batch [26] [41]. This comprehensive documentation provides the foundation for regulatory submissions and ensures consistent product quality [29] [31].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Sashidhara KV, Singh SP, Singh SV, Srivastava RK, Srivastava K, Saxena JK, Puri SK. Isolation and identification of β-hematin inhibitors from Flacourtia indica as promising antiplasmodial agents. Eur J Med Chem. 2013 Feb;60:497-502. doi: 10.1016/j.ejmech.2012.12.019. Epub 2012 Dec 16. PubMed PMID: 23354072.

3: Bourjot M, Leyssen P, Eydoux C, Guillemot JC, Canard B, Rasoanaivo P, Guéritte F, Litaudon M. Flacourtosides A-F, phenolic glycosides isolated from Flacourtia ramontchi. J Nat Prod. 2012 Apr 27;75(4):752-8. doi: 10.1021/np300059n. Epub 2012 Mar 22. PubMed PMID: 22439591.

4: Kaou AM, Mahiou-Leddet V, Canlet C, Debrauwer L, Hutter S, Laget M, Faure R, Azas N, Ollivier E. Antimalarial compounds from the aerial parts of Flacourtia indica (Flacourtiaceae). J Ethnopharmacol. 2010 Jul 20;130(2):272-4. doi: 10.1016/j.jep.2010.04.045. Epub 2010 May 8. PubMed PMID: 20457242.

5: Mosaddik A, Forster PI, Waterman PG. Three new 3-benzylbenzofuran-2-one derivatives from Homalium brachybotrys (Flacourtiaceae/Salicaceae s. l.). Nat Prod Res. 2007 Nov;21(13):1191-8. PubMed PMID: 17987500.

6: Zhang XR, Wang MA, Zhang Y, Wang MK, Ding LS. [Chemical constituents of Loxocalyx urticifolius Hemsl]. Zhongguo Zhong Yao Za Zhi. 2001 Oct;26(10):692-4. Chinese. PubMed PMID: 12776318. h